molecular formula C20H17N9 B610013 Tyk2-IN-8 CAS No. 2127109-84-4

Tyk2-IN-8

货号 B610013
CAS 编号: 2127109-84-4
分子量: 383.419
InChI 键: XPLZTJWZDBFWDE-OYOVHJISSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tyk2-IN-8 is a selective Tyk-2 inhibitor with an IC50 of 5.7 nM for TYK2-JH2 . It inhibits JAK1-JH1 with an IC50 of 3.0 nM . Tyk2-IN-8 can be used for the research of autoimmune disease .


Synthesis Analysis

The synthesis of Tyk2-IN-8 involves complex biochemical processes. The receptor tyrosine kinase lacks kinase activity but due to the presence of a binding site in the intracellular domain, JAK shows phosphorylation of tyrosine residues of many target proteins which produces phosphorescence thus creating a passage for the signal translocation from the extracellular to the intracellular domain .


Chemical Reactions Analysis

All the synthesized compounds were subjected to enzyme inhibition assay against all four jak to analysis their inhibitory potency and results revealed that compound 302 showed highest potency against JAK1, JAK2, JAK3 and TYK2 with IC 50 values of 50 nM,58 nM, 59 nM, 50 nM, respectively .

科学研究应用

  1. 自身免疫和炎症性疾病的治疗应用:通过调节IFNα、IL12和IL23信号通路,Tyk2已被确定为治疗银屑病、系统性红斑狼疮(SLE)、炎症性肠病(IBD)、类风湿关节炎(RA)、癌症和糖尿病等疾病的潜在靶点。选择性抑制Tyk2可以提供药理学上的益处,同时最大限度地减少与其他Jak家族亚型相关的潜在副作用 (He et al., 2019)

  2. Tyk2抑制剂的临床开发:近年来,选择性小分子Tyk2抑制剂的开发有所增加。异位Tyk2抑制剂Deucravacitinib已显示出对治疗斑块状银屑病的积极3期数据。这一进展引发了对使用选择性抑制剂靶向Tyk2的兴趣,有几种新分子进入了1期试验 (Gonzalez Lopez de Turiso & Guckian, 2022)

  3. 在免疫缺陷和过敏性疾病中的作用:一项研究在患有高IgE综合征的患者中发现了一种纯合子Tyk2突变,突显了Tyk2在各种细胞因子信号通路中的作用,包括I型干扰素(IFN)、白细胞介素(IL)-6、IL-10、IL-12和IL-23。这项研究强调了Tyk2在先天和获得性免疫中的重要性 (Minegishi et al., 2006)

  4. 对遗传变异和疾病易感性的影响:对常见Tyk2变异的研究显示它们对外显子8的剪接有影响,这对于Tyk2结合到配体受体至关重要。这些发现表明这些Tyk2变异对自身免疫疾病有潜在影响 (Li et al., 2019)

  5. 发现用于自身免疫疾病的Tyk2抑制剂:通过计算和结构设计发现了类似PF-06826647的ATP竞争性Tyk2抑制剂,为治疗自身免疫疾病开辟了途径。在这些抑制剂中平衡Tyk2的效力和选择性以避免对非靶JAK2的影响至关重要 (Gerstenberger et al., 2020)

  6. 肿瘤监测和肿瘤发生中的Tyk2:研究表明Tyk2在肿瘤监测中发挥作用,并可能作为一个癌基因。Tyk2缺陷小鼠由于细胞毒性CD8+ T细胞抗肿瘤反应受损而易于发展肿瘤,这表明其在癌症治疗中的潜力 (Übel et al., 2013)

未来方向

Tyk2-IN-8 and other Tyk2 inhibitors have a promising future in the treatment of various diseases. In September 2022, deucravacitinib became the first Tyk2 inhibitor approved for the treatment of moderate-to-severe psoriasis . A bright future can be expected for Tyk2 inhibitors, with newer drugs and more indications to come .

属性

IUPAC Name

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZTJWZDBFWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ropsacitinib

CAS RN

2127109-84-4
Record name Ropsacitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROPSACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
DC Borcherding, K He, NV Amin, AC Hirbe - Cancers, 2021 - mdpi.com
Simple Summary Cancer deaths are predominantly due to metastases rather than the primary tumors, and thus there is an urgent need for the discovery of more effective drug therapies …
Number of citations: 15 www.mdpi.com
Y Zhou, X Li, R Shen, X Wang, F Zhang, S Liu… - Frontiers in …, 2022 - frontiersin.org
… The traditionally designed TYK2 kinase inhibitors which target the catalytic ATP binding sites (catalytic JH1 kinase domain), Ropsacitinib (PF647, TYK2-IN-8, a TYK2 kinase inhibitor) (29…
Number of citations: 10 www.frontiersin.org
EJ Pippis, BR Yacyshyn - Inflammatory Bowel Diseases, 2021 - academic.oup.com
Crohn’s disease (CD) and ulcerative colitis (UC) are chronic, immune-mediated diseases of the gastrointestinal (GI) tract. Their etiology is complex and involves immune (eg, cytokines) …
Number of citations: 5 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。